Ethyl 4-(benzyloxy)-2,3-difluorobenzoate
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Overview
Description
Ethyl 4-(benzyloxy)-2,3-difluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxy)-2,3-difluorobenzoate typically involves the esterification of 4-(benzyloxy)-2,3-difluorobenzoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-2,3-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-2,3-difluorobenzoic acid.
Reduction: Formation of 4-(benzyloxy)-2,3-difluorobenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(benzyloxy)-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-2,3-difluorobenzoate depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-2,3-difluorobenzoate can be compared with other benzoate derivatives, such as:
Ethyl 4-hydroxybenzoate: Lacks the fluorine atoms and benzyloxy group, resulting in different chemical properties and reactivity.
Ethyl 4-(methoxy)-2,3-difluorobenzoate: Similar structure but with a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 4-(benzyloxy)-2,3-difluorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological mechanisms, and various applications based on current research findings.
This compound is synthesized through the esterification of 4-(benzyloxy)-2,3-difluorobenzoic acid with ethanol, typically using an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The product can be purified via recrystallization or column chromatography to achieve the desired purity.
Chemical Structure
- Molecular Formula : C₁₄H₁₂F₂O₃
- Molecular Weight : 292.28 g/mol
- Key Functional Groups : Ester, benzyloxy, difluorobenzene
Biological Activity
The biological activity of this compound has been explored in various contexts:
1. Enzyme Interactions
Research indicates that this compound may serve as a biochemical probe for studying enzyme interactions and metabolic pathways. Its structure allows it to modulate enzyme activity through specific binding interactions. The benzyloxy group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets.
2. Anticancer Activity
Preliminary studies have suggested potential anticancer properties. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways is under investigation. For instance, compounds with similar structures have shown promise in inhibiting cancer cell growth in vitro.
3. Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. In vitro assays have demonstrated its capacity to inhibit pro-inflammatory cytokine production, suggesting a role in modulating inflammatory responses.
The mechanism of action of this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could activate or inhibit receptor-mediated signaling pathways crucial for cell growth and differentiation.
- Metabolic Pathway Interference : By affecting key metabolic enzymes, it may alter the metabolic profile of cells.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Enzyme Interactions | Potential probe for studying metabolic pathways | |
Anticancer Activity | Inhibition of cancer cell proliferation | |
Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines |
Case Study Example
In a recent study involving similar compounds, researchers observed significant inhibition of tumor growth in xenograft models when treated with derivatives of benzyloxy-difluorobenzoates. These findings suggest that modifications to the benzyloxy group can enhance biological activity against cancer cells.
Properties
IUPAC Name |
ethyl 2,3-difluoro-4-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O3/c1-2-20-16(19)12-8-9-13(15(18)14(12)17)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTGJDXQPBWZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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